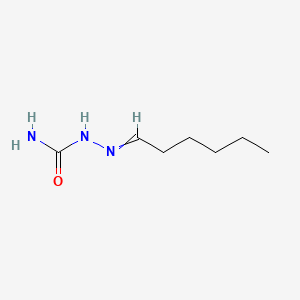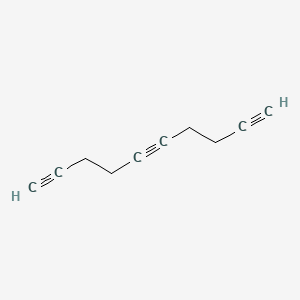
Deca-1,5,9-triyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deca-1,5,9-triyne is an organic compound with the molecular formula C10H6. It is characterized by the presence of three triple bonds located at the 1st, 5th, and 9th positions of a ten-carbon chain. This compound is part of the alkyne family and is known for its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Deca-1,5,9-triyne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the use of molybdenum or tungsten catalysts to facilitate the metathesis of diynes, resulting in the formation of conjugated triynes.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides can also be used to synthesize this compound.
Industrial Production Methods:
化学反应分析
Types of Reactions: Deca-1,5,9-triyne undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding diketones or carboxylic acids.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are commonly used in hydrogenation reactions.
Substitution: Reagents like sodium amide (NaNH2) or lithium diisopropylamide (LDA) can facilitate nucleophilic substitution.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted alkynes.
科学研究应用
Deca-1,5,9-triyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of advanced materials and nanotechnology applications.
作用机制
The mechanism by which deca-1,5,9-triyne exerts its effects involves its ability to participate in various chemical reactions due to the presence of triple bonds. These triple bonds can interact with different molecular targets, including enzymes and proteins, leading to changes in their activity and function. The pathways involved often include oxidative and reductive processes, as well as nucleophilic substitutions .
相似化合物的比较
Cyclooctadeca-1,3,7,9,13,15-hexaen-5,11,17-triyne: This compound contains multiple triple bonds and exhibits similar reactivity.
Cyclododeca-1,5,9-triyne: Known for its conformational properties and similar chemical behavior.
Uniqueness: this compound is unique due to its linear structure and the specific positioning of its triple bonds, which confer distinct reactivity and chemical properties compared to cyclic triynes.
属性
CAS 编号 |
5726-34-1 |
|---|---|
分子式 |
C10H10 |
分子量 |
130.19 g/mol |
IUPAC 名称 |
deca-1,5,9-triyne |
InChI |
InChI=1S/C10H10/c1-3-5-7-9-10-8-6-4-2/h1-2H,5-8H2 |
InChI 键 |
PFZIVQJQUSGCGB-UHFFFAOYSA-N |
规范 SMILES |
C#CCCC#CCCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


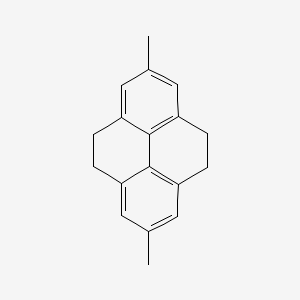
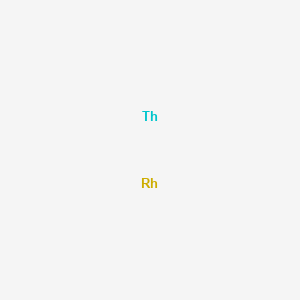
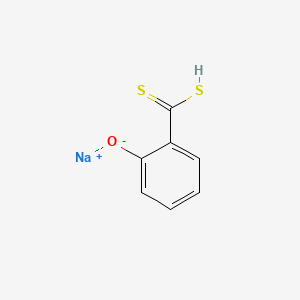
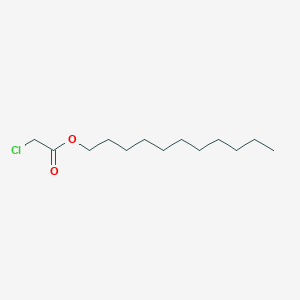
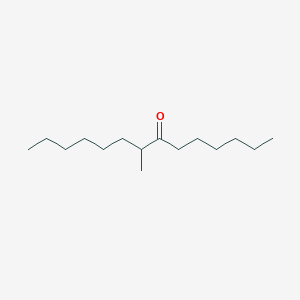
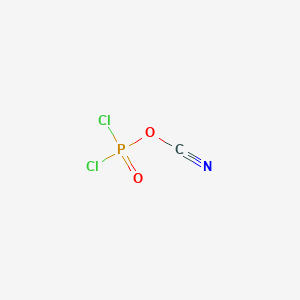
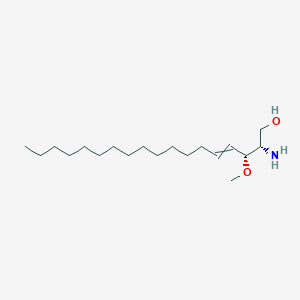
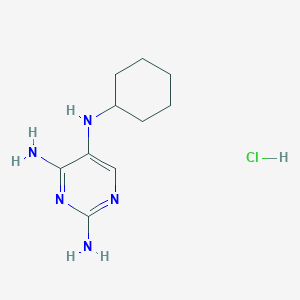
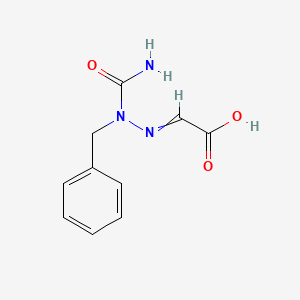
![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)

